Cas no 94982-02-2 (2-(2-Bromophenoxy)-N,N-diethylethanamine)

2-(2-Bromophenoxy)-N,N-diethylethanamine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-DIETHYLAMINO)ETHOXY-BROMOBENZENE
- 2-(2-Bromophenoxy)-N,N-diethylethanamine
- 2-Brom-1-<diethylaminoethoxy>-benzol
- AKOS000185361
- SCHEMBL20621345
- N11521
- [2-(2-BROMOPHENOXY)ETHYL]DIETHYLAMINE
- 2-(2-Bromophenoxy)-N,N-diethylethan-1-amine
- Cambridge id 5473115
- AM87938
- 94982-02-2
- Oprea1_220536
- AB00086229-01
- CS-0335933
-
- MDL: MFCD01308600
- Inchi: InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: LTTRHFRVNMLHBT-UHFFFAOYSA-N
- SMILES: CCN(CC)CCOc1ccccc1Br
Computed Properties
- Exact Mass: 271.05700
- Monoisotopic Mass: 271.05718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 12.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 314.9±22.0 °C at 760 mmHg
- Flash Point: 144.3±22.3 °C
- PSA: 12.47000
- LogP: 3.16970
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(2-Bromophenoxy)-N,N-diethylethanamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-Bromophenoxy)-N,N-diethylethanamine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(2-Bromophenoxy)-N,N-diethylethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B011237-250mg |
2-(2-Bromophenoxy)-N,N-diethylethanamine |
94982-02-2 | 250mg |
$ 425.00 | 2022-06-07 | ||
A2B Chem LLC | AX14456-5g |
2-(2-BROMOPHENOXY)-N,N-DIETHYLETHANAMINE |
94982-02-2 | >95% | 5g |
$712.00 | 2024-07-18 | |
eNovation Chemicals LLC | D628476-500mg |
2-(2-bromophenoxy)-N,N-diethylethanamine |
94982-02-2 | 97% | 500mg |
$247 | 2023-09-03 | |
TRC | B011237-500mg |
2-(2-Bromophenoxy)-N,N-diethylethanamine |
94982-02-2 | 500mg |
$ 705.00 | 2022-06-07 | ||
A2B Chem LLC | AX14456-1g |
2-(2-BROMOPHENOXY)-N,N-DIETHYLETHANAMINE |
94982-02-2 | >95% | 1g |
$276.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406603-1g |
2-(2-Bromophenoxy)-N,N-diethylethan-1-amine |
94982-02-2 | 98% | 1g |
¥1865.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406603-5g |
2-(2-Bromophenoxy)-N,N-diethylethan-1-amine |
94982-02-2 | 98% | 5g |
¥6987.00 | 2024-04-24 | |
eNovation Chemicals LLC | D628476-1g |
2-(2-bromophenoxy)-N,N-diethylethanamine |
94982-02-2 | 97% | 1g |
$1520 | 2025-02-22 |
2-(2-Bromophenoxy)-N,N-diethylethanamine Related Literature
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
Additional information on 2-(2-Bromophenoxy)-N,N-diethylethanamine
Professional Introduction to 2-(2-Bromophenoxy)-N,N-diethylethanamine (CAS No. 94982-02-2)
2-(2-Bromophenoxy)-N,N-diethylethanamine, identified by its Chemical Abstracts Service (CAS) number 94982-02-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound, featuring a brominated phenoxy group and a diethylamino side chain, has garnered attention due to its structural features and potential applications in drug development. The unique combination of these functional groups makes it a versatile intermediate for synthesizing various bioactive molecules.
The< strong> bromophenoxy moiety in this compound plays a crucial role in its reactivity and interaction with biological targets. The presence of a bromine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic substitution reactions. This property is particularly valuable in medicinal chemistry, where such transformations are often employed to introduce new pharmacophores or modify existing ones. The< strong> diethylamino group, on the other hand, contributes to the compound's basicity and solubility, which are essential factors in drug design and formulation.
In recent years, there has been a growing interest in developing novel therapeutic agents with enhanced efficacy and reduced side effects. 2-(2-Bromophenoxy)-N,N-diethylethanamine has emerged as a promising candidate in this context. Its structural framework suggests potential applications in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The< strong> bromine substituent can be readily functionalized to introduce additional pharmacological groups, enabling the creation of highly specific inhibitors targeting particular kinases.
One of the most compelling aspects of this compound is its utility as a building block for more complex molecules. Researchers have leveraged its reactivity to develop novel scaffolds that exhibit improved pharmacokinetic properties. For instance, derivatives of< strong> 2-(2-Bromophenoxy)-N,N-diethylethanamine have been investigated for their potential as antiviral agents. The< strong> phenoxy group provides a scaffold for further functionalization, while the< strong> diethylamino group helps stabilize the molecule and enhance its bioavailability.
The synthesis of< strong> 2-(2-Bromophenoxy)-N,N-diethylethanamine involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available precursors, such as 2-bromoanisole and diethylamine, the compound can be synthesized through nucleophilic aromatic substitution followed by condensation reactions. This synthetic route underscores the compound's accessibility and suitability for large-scale production.
In academic research, this compound has been used to explore new chemical reactions and methodologies. Its unique reactivity profile has enabled chemists to develop innovative synthetic strategies that could be applied to other complex molecules. For example, studies have demonstrated its utility in cross-coupling reactions, where it serves as an effective intermediate for constructing biaryl structures. These structures are prevalent in many biologically active compounds, making< strong> 2-(2-Bromophenoxy)-N,N-diethylethanamine a valuable tool in synthetic organic chemistry.
The pharmaceutical industry has also shown interest in< strong> 2-(2-Bromophenoxy)-N,N-diethylethanamine due to its potential as a lead compound for drug discovery programs. Its structural features align well with several pharmacological targets, including G protein-coupled receptors (GPCRs) and enzyme inhibitors. By modifying its functional groups, researchers can fine-tune its binding properties to achieve higher selectivity and potency.
Epidemiological studies have begun to explore the biological activity of derivatives of< strong> 2-(2-Bromophenoxy)-N,N-diethylethanamine. Preliminary findings suggest that certain analogs exhibit significant anti-inflammatory effects by modulating immune responses. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The ability to develop targeted therapies based on such compounds could revolutionize treatment approaches.
The environmental impact of synthesizing and using< strong> 2-(2-Bromophenoxy)-N,N-diethylethanamine is another area of growing concern. Efforts are underway to develop greener synthetic methods that minimize waste and reduce energy consumption. These initiatives align with broader sustainability goals within the pharmaceutical industry, ensuring that future drug development is both effective and environmentally responsible.
In conclusion, 2-(2-Bromophenoxy)-N,N-diethylethanamine (CAS No. 94982-02-2) represents a fascinating compound with diverse applications in pharmaceutical chemistry and medicinal research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its reactivity enables innovative synthetic strategies. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in drug development.
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